molecular formula C16H13ClN2O3S2 B2711278 2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421481-07-3

2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No. B2711278
CAS RN: 1421481-07-3
M. Wt: 380.86
InChI Key: QWCDFGAQIVNMSG-UHFFFAOYSA-N
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Description

“2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” is a complex organic compound. It contains a benzo[d]thiazole moiety, which is a type of aromatic heterocycle . This compound also contains a 3-chlorophenylsulfonyl group and an azetidin-3-yl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as thiazole derivatives, are often synthesized via condensation reactions of substituted benzaldehydes and acetone in alkaline ethanolic solution .


Molecular Structure Analysis

The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazoles, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Evaluation

A study by Mistry and Desai (2006) discusses the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar to the compound of interest. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant pharmacological potential (Mistry & Desai, 2006).

Antimicrobial Activity of Azetidinone Derivatives

Another study focused on the synthesis, characterization, and antimicrobial activity of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives. These compounds exhibited promising antibacterial and antifungal activities, showcasing the potential of azetidinone derivatives in combating microbial infections (Shah et al., 2014).

Novel Synthesis Approaches and Antimicrobial Evaluation

Prajapati and Thakur (2014) detailed the synthesis of novel azetidinones and their evaluation for antibacterial and antifungal properties. This research underscores the utility of these compounds in developing new antimicrobial agents (Prajapati & Thakur, 2014).

Application in Corrosion Inhibition

Yadav, Sharma, and Kumar (2015) investigated the effectiveness of thiazole derivatives, closely related to the compound , as corrosion inhibitors for steel in hydrochloric acid solution. Their findings demonstrate the compounds' potential in protecting industrial materials from corrosion (Yadav, Sharma, & Kumar, 2015).

Anticancer Applications

A study by Rostom (2006) explored the synthesis of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and other pharmacophores, showing broad-spectrum antitumor activity against various cancer cell lines. This indicates the potential application of similar compounds in cancer therapy (Rostom, 2006).

properties

IUPAC Name

2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c17-11-4-3-5-13(8-11)24(20,21)19-9-12(10-19)22-16-18-14-6-1-2-7-15(14)23-16/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCDFGAQIVNMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

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